N1-isobutyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide
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Description
N1-isobutyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a useful research compound. Its molecular formula is C18H23N3O3 and its molecular weight is 329.4. The purity is usually 95%.
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Scientific Research Applications
Radiotracer Development for Imaging
Research has led to the development of new carbon-11 labeled radiotracers for imaging GABAA- and GABAB-benzodiazepine receptors, introducing quinolines as potential radiotracers for positron emission tomography (PET) imaging. These compounds have been shown to exhibit promising imaging characteristics based on preliminary studies, demonstrating their potential for further evaluation in imaging GABAA receptors in the central nervous system (Moran et al., 2012).
Antiplasmodial and Antifungal Activities
The synthesis of functionalized aminoquinolines has revealed moderate micromolar potency against chloroquine-sensitive and resistant strains of Plasmodium falciparum, the malaria parasite, and also shown antifungal activity against certain strains (Vandekerckhove et al., 2015).
Anticancer Properties
Compounds related to N1-isobutyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide have been studied for their anticancer properties. For example, novel synthetic makaluvamine analogues have been evaluated for their in vitro and in vivo anticancer activity, demonstrating potent inducers of apoptosis and effective inhibition of cell growth and proliferation (Wang et al., 2009).
Environmental and Chemical Synthesis Applications
Research into the biodegradation and oxidation of quinoline compounds has shown that photolysis can generate readily biodegradable products, which can then generate endogenous electron donors to accelerate biodegradation and ultimately, mineralization. This highlights the environmental significance of such compounds in treating recalcitrant pollutants (Bai et al., 2015).
Properties
IUPAC Name |
N'-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-(2-methylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-10(2)9-19-16(22)17(23)20-13-7-12-5-4-6-21-15(12)14(8-13)11(3)18(21)24/h7-8,10-11H,4-6,9H2,1-3H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLPYTRQDAKPPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C(=O)NCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701321117 |
Source
|
Record name | N'-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-(2-methylpropyl)oxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701321117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
42.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49677889 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
898427-19-5 |
Source
|
Record name | N'-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-(2-methylpropyl)oxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701321117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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